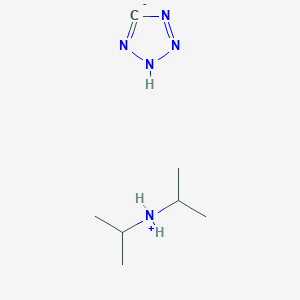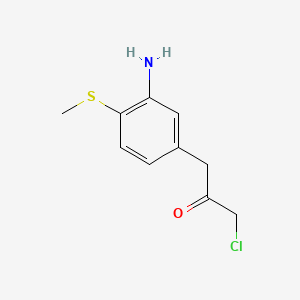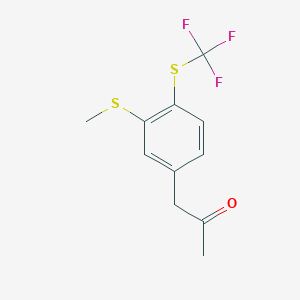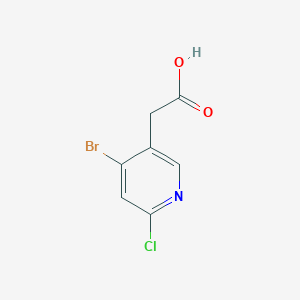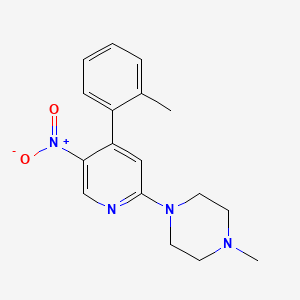
Netupitant ITS-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Netupitant is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the formation of the core structure followed by functional group modifications . The process includes:
Formation of the Core Structure: The initial step involves the formation of the core pyridine structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of netupitant involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, suitable for mass production .
Analyse Des Réactions Chimiques
Types of Reactions
Netupitant undergoes various chemical reactions, including:
Oxidation: Netupitant can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups present in netupitant.
Substitution: Substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various metabolites and modified forms of netupitant, which can have different pharmacological properties .
Applications De Recherche Scientifique
Netupitant ITS-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying NK1 receptor antagonists.
Biology: Investigated for its effects on neurokinin receptors in various biological systems.
Medicine: Primarily used in combination with palonosetron to prevent CINV in cancer patients.
Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.
Mécanisme D'action
Netupitant exerts its effects by selectively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system. This inhibition prevents the binding of the endogenous tachykinin neuropeptide substance P, which is associated with the induction of vomiting . The molecular targets and pathways involved include the NK1 receptors and the inositol phosphate signal-transduction pathway .
Comparaison Avec Des Composés Similaires
Netupitant is compared with other NK1 receptor antagonists, such as:
Aprepitant: Another NK1 receptor antagonist used for preventing CINV.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Rolapitant: Another NK1 receptor antagonist with a longer duration of action but different pharmacokinetic properties.
Netupitant’s uniqueness lies in its combination with palonosetron, providing a dual mechanism of action that targets both NK1 and serotonin 3 (5-HT3) receptors, making it highly effective in preventing CINV .
Propriétés
Formule moléculaire |
C17H20N4O2 |
|---|---|
Poids moléculaire |
312.37 g/mol |
Nom IUPAC |
1-methyl-4-[4-(2-methylphenyl)-5-nitropyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H20N4O2/c1-13-5-3-4-6-14(13)15-11-17(18-12-16(15)21(22)23)20-9-7-19(2)8-10-20/h3-6,11-12H,7-10H2,1-2H3 |
Clé InChI |
WNADRLNHGJPQEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=NC=C2[N+](=O)[O-])N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


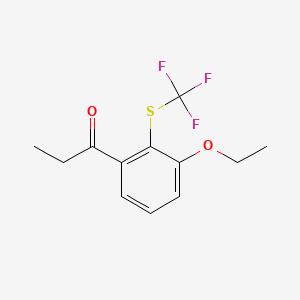

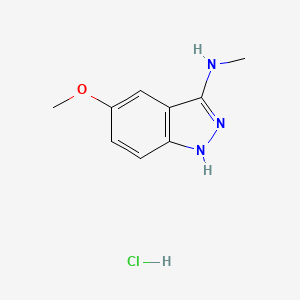
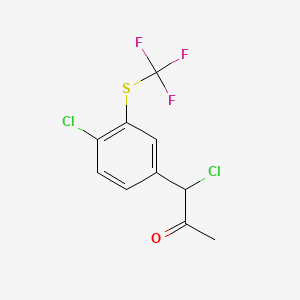
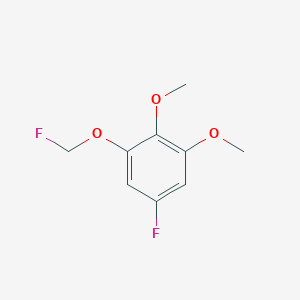
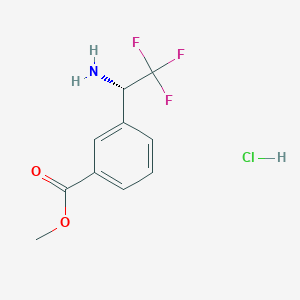

![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)
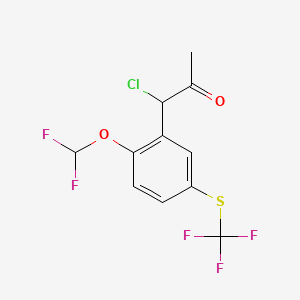
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
